N-(2-(2-Furyl)vinyl)-N'-isopropylurea

Description

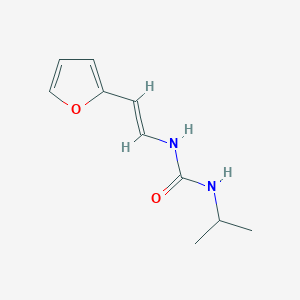

N-(2-(2-Furyl)vinyl)-N'-isopropylurea is a urea derivative characterized by a 2-(2-furyl)vinyl group attached to one nitrogen atom and an isopropyl group on the adjacent nitrogen. Urea derivatives are widely studied for applications in agrochemicals, pharmaceuticals, and materials science due to their hydrogen-bonding capabilities and structural versatility .

Properties

IUPAC Name |

1-[(E)-2-(furan-2-yl)ethenyl]-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-8(2)12-10(13)11-6-5-9-4-3-7-14-9/h3-8H,1-2H3,(H2,11,12,13)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAJKOQJOHNENW-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC=CC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)N/C=C/C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Furyl)vinyl)-N’-isopropylurea typically involves the reaction of 2-furyl vinyl ketone with isopropylamine and a urea derivative. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N-(2-(2-Furyl)vinyl)-N’-isopropylurea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Furyl)vinyl)-N’-isopropylurea undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The vinyl group can be reduced to form saturated derivatives.

Substitution: The isopropylurea moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild conditions.

Major Products Formed

Oxidation: Furan derivatives with various functional groups.

Reduction: Saturated derivatives of the vinyl group.

Substitution: Substituted urea derivatives with different functional groups.

Scientific Research Applications

N-(2-(2-Furyl)vinyl)-N’-isopropylurea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(2-Furyl)vinyl)-N’-isopropylurea involves its interaction with specific molecular targets and pathways. The furan ring and vinyl group can interact with various enzymes and receptors, leading to biological effects. The isopropylurea moiety can form hydrogen bonds and other interactions with target molecules, enhancing its activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : Unlike isoproturon and fenuron, which feature alkyl/aryl groups , the target compound’s 2-(2-furyl)vinyl group introduces heteroaromaticity and extended conjugation. This may enhance interactions with biological targets or materials via π-π stacking or charge transfer .

- Steric and Electronic Effects : The isopropyl group in the target compound provides steric hindrance comparable to siduron’s 2-methylcyclohexyl group but lacks the phenyl ring’s electron-withdrawing effects seen in fenuron.

Physicochemical Properties

- However, the isopropyl group counterbalances this with hydrophobic character .

- Stability : Urea derivatives with electron-deficient aromatic groups (e.g., forchlorfenuron’s chloropyridinyl) often exhibit enhanced hydrolytic stability. The furylvinyl group’s electron-rich nature might reduce stability under acidic conditions .

Mechanistic Insights from Structural Analogues

- Herbicidal Ureas : Isoproturon and fenuron inhibit photosynthesis by binding to the D1 protein in photosystem II. The target compound’s lack of a phenyl or alkylphenyl group may preclude this mechanism, suggesting alternative modes of action .

- Sensor Applications: Dipyrrolylquinoxalines with furylvinyl groups demonstrate fluoride anion sensing via anion-induced conformational changes .

Biological Activity

N-(2-(2-Furyl)vinyl)-N'-isopropylurea is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activity, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, a vinyl group, and an isopropylurea moiety. The unique combination of these structural elements contributes to its biological properties. The compound has been synthesized and characterized for various applications in biological research.

Chemical Reactions

The compound undergoes several chemical reactions:

- Oxidation : The furan ring can be oxidized to form various derivatives.

- Reduction : The vinyl group can be reduced to yield saturated derivatives.

- Substitution : The isopropylurea moiety can participate in substitution reactions with nucleophiles under mild conditions.

Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that the compound is effective against a range of microorganisms, including bacteria and fungi. Its mechanism likely involves interference with microbial metabolic processes, although specific pathways remain to be fully elucidated.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Further research is needed to determine the specific molecular targets involved in its anticancer activity.

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial effects of various compounds, this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Cancer Cell Line Studies : In vitro tests on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting potent anticancer effects .

The proposed mechanism of action for this compound involves:

- Interaction with Enzymes : The furan ring and vinyl group may interact with specific enzymes or receptors, leading to altered cellular functions.

- Hydrogen Bonding : The isopropylurea moiety can form hydrogen bonds with target molecules, enhancing its biological activity.

This multifaceted interaction profile positions this compound as a promising candidate for further drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Furyl vinyl ketone | Precursor for synthesis | Simple structure |

| Isopropylurea derivatives | Varying potency against microbes | Different substituents |

| N-(2-(5-nitro-2-furyl)vinyl)imidazole | Antischistosomal properties | Structural similarity |

This compound stands out due to its unique combination of functional groups which impart distinct chemical and biological properties compared to similar compounds .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. This includes:

- In vivo Studies : To assess efficacy and safety in animal models.

- Mechanistic Studies : To clarify the molecular pathways influenced by the compound.

- Formulation Development : Exploring delivery methods for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.